Lipophilicity (XLogP) Gap vs. Unsubstituted Parent Scaffold (CAS 89860-74-2) Defines Partitioning Behavior
The target compound possesses a computed XLogP3-AA of 2.7, compared with an XLogP of 1.9 for the unsubstituted parent scaffold 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (CAS 89860-74-2), representing a ΔlogP of +0.8 units [1]. This ~42% increase in calculated lipophilicity arises from the combined effect of bromine (Hansch π = +0.86) and fluorine (Hansch π = +0.14) substitution on the aromatic ring. The molecular weight increase is 96.89 g·mol⁻¹ (299.14 vs. 202.25), a +48% increment [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; MW = 299.14 g·mol⁻¹ (C₁₂H₁₂BrFN₂O) |
| Comparator Or Baseline | Unsubstituted parent: XLogP = 1.9; MW = 202.25 g·mol⁻¹ (C₁₂H₁₄N₂O; CAS 89860-74-2) |
| Quantified Difference | ΔXLogP = +0.8 (42% increase); ΔMW = +96.89 g·mol⁻¹ (48% increase) |
| Conditions | Computed descriptors: XLogP3-AA from PubChem 2.1 (2021.05.07); XLogP for parent from chem960.com database |
Why This Matters
A ΔlogP of 0.8 units translates to approximately a 6.3-fold difference in octanol/water partition coefficient, meaning the target compound will distribute into lipid membranes and hydrophobic protein pockets far more readily than the parent scaffold—a critical differentiator for cell-based assay design and membrane permeability optimization.
- [1] PubChem. Compound Summary CID 110209340: 2-bromo-3-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one. XLogP3-AA = 2.7, MW = 299.14 g·mol⁻¹. Accessed 2026-05-02. View Source
